Home > Products > Screening Compounds P36359 > N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride
N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride - 1311317-77-7

N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride

Catalog Number: EVT-1712398
CAS Number: 1311317-77-7
Molecular Formula: C11H17Cl2N3O2
Molecular Weight: 294.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O2C_{12}H_{19}Cl_2N_3O_2 and a molecular weight of approximately 308.20 g/mol. This compound is categorized as a pyridine derivative, specifically featuring a pyrrolidine moiety, which contributes to its pharmacological properties. It is primarily utilized in scientific research contexts, particularly in studies related to glycine transport inhibition and potential anti-cancer applications.

Source and Classification

The compound can be sourced from various chemical suppliers and research databases, including PubChem and BenchChem, where it is listed under the InChI key NMVVWNFPTFSXOQ-UHFFFAOYSA-N. Its classification falls within organic compounds, particularly those that exhibit biological activity due to their interactions with neurotransmitter systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride typically involves multiple steps, including:

  1. Formation of the Pyridine Framework: The initial step often involves the formation of a pyridine core through cyclization reactions involving appropriate precursors such as pyridine carboxylic acids.
  2. Substitution Reactions: A key step includes nucleophilic substitution reactions where the pyridine ring is functionalized at the 4-position with a pyrrolidin-3-yloxy group. This can be achieved using various amine coupling techniques, often facilitated by coupling agents or catalysts.
  3. Dihydrochloride Salt Formation: The final product is usually converted into its dihydrochloride salt form to enhance solubility and stability for research purposes.

These methods have been refined through various synthetic routes, including palladium-catalyzed reactions and microwave-assisted synthesis, which improve yield and reduce reaction times .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride features:

  • Pyridine Ring: A six-membered aromatic ring with nitrogen.
  • Pyrrolidine Moiety: A five-membered saturated ring that contributes to the compound's pharmacological properties.
  • Carboxamide Functional Group: Enhances solubility and biological activity.

The canonical SMILES representation for this compound is CNC(=O)C1=NC=CC(=C1)OC2CCCNC2.Cl.Cl, which provides insights into its connectivity and functional groups .

Structural Diagram

A visual representation of the molecular structure can be created using cheminformatics software to illustrate the spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions and Technical Details

N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride participates in several significant chemical reactions:

  1. Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
  2. Nucleophilic Substitution: The presence of electrophilic centers in the pyridine ring allows for further substitution reactions with various nucleophiles, which can modify its biological activity.
  3. Coupling Reactions: The compound can also be involved in coupling reactions with other amines or heterocycles to generate analogs with potentially enhanced efficacy .
Mechanism of Action

Process and Data

The mechanism of action for N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride primarily involves inhibition of glycine transporters, specifically glycine transporter 1 (GlyT1). This inhibition leads to increased levels of glycine in the synaptic cleft, which may enhance neurotransmission associated with inhibitory signaling pathways in the central nervous system.

Research indicates that compounds structurally related to this compound exhibit significant GlyT1 inhibitory activity, suggesting potential therapeutic applications in treating disorders such as schizophrenia and other neuropsychiatric conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its dihydrochloride salt form; solubility may vary based on pH conditions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to moisture.

Relevant data regarding these properties can be found in chemical databases and literature .

Applications

Scientific Uses

N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride has several notable applications in scientific research:

  1. Glycine Transporter Inhibition: Used extensively in studies aimed at understanding the role of glycine in neurotransmission and its implications for mental health disorders.
  2. Anti-Angiogenic Activity: Compounds related to this structure have shown promise in inhibiting angiogenesis, making them candidates for cancer therapy research .
  3. DNA Cleavage Studies: Investigated for potential applications in gene therapy due to their ability to bind DNA and induce cleavage under specific conditions.
Introduction to N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride

Structural and Functional Significance in Medicinal Chemistry

The compound N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride (Molecular Formula: C₁₂H₁₇N₃O₂·2HCl) represents a strategically engineered hybrid molecule incorporating two privileged heterocyclic pharmacophores: a pyridine ring and a pyrrolidine moiety. Its SMILES notation (CNC(=O)C1=NC=CC(=C1)OC2CCCNC2) precisely encodes the molecular connectivity, revealing the critical ether linkage connecting the pyridine and pyrrolidine rings at the 4- and 3-positions, respectively, and the N-methyl carboxamide group at position 2 of the pyridine ring. The dihydrochloride salt form enhances aqueous solubility, a crucial factor for bioavailability and pharmacological screening [4].

The pyridine ring serves as a robust aromatic scaffold capable of engaging in hydrogen bonding, dipole-dipole interactions, and π-stacking within biological targets. Its substitution pattern positions the hydrogen-bond accepting nitrogen ortho to the carboxamide group, creating a potential pharmacophoric element for target binding. The N-methyl carboxamide (–CONHCH₃) group is a versatile bioisostere, capable of acting as both a hydrogen bond donor (via the N–H) and acceptor (via the carbonyl oxygen), features frequently exploited in kinase inhibitor design and GPCR-targeting therapeutics [1] [5]. The pyrrolidine ring, a saturated nitrogen heterocycle, introduces a basic tertiary amine (protonated under physiological conditions, contributing to water solubility and salt formation) and conformational flexibility. The 3-oxy linkage provides an ether spacer, modulating the spatial orientation and electronic communication between the two heterocyclic systems [1].

Predicted Collision Cross Section (CCS) values, key physicochemical parameters influencing passive membrane permeability and distribution, highlight the molecule's moderate size and polarity [4]:

Table 1: Predicted Physicochemical Parameters for N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide

Adduct Typem/zPredicted CCS (Ų)
[M+H]+236.139153.8
[M+Na]+258.121157.8
[M-H]-234.125155.4
[M+NH4]+253.166167.2

Functionally, this hybrid structure embodies principles of molecular hybridization, aiming to combine or enhance pharmacological profiles associated with its constituent parts. Pyrrolidine derivatives are extensively documented for their significance in drug design, particularly as kinase inhibitors (e.g., PKal inhibitors like compound 45, Ki <50 nM) [1], central nervous system agents [2], and modulators of enzymes like α-glucosidase (e.g., pyrrolidine di-amide derivative 94, IC₅₀ = 98.47 μM) [1]. The pyridine-carboxamide motif is prevalent in bioactive molecules and approved drugs targeting diverse pathways, including inflammation and ion channels (e.g., TRPV3 modulators) [5] [6]. The specific spatial arrangement conferred by the 3-oxy linker in this compound may allow for unique vectoring of the pyrrolidine nitrogen towards complementary acidic residues in target binding sites, potentially enhancing affinity or selectivity.

Table 2: Therapeutic Areas Involving Pyridine and Pyrrolidine Motifs Relevant to the Hybrid Scaffold

Heterocyclic MotifTherapeutic ApplicationExample Activity/Compound (from search results)
PyrrolidineKinase InhibitionPKal inhibitors (Ki <50 nM) [1]
Enzyme Inhibition (α-Glucosidase)IC₅₀ = 98.47 μM [1]
GPCR Modulation (Opioid/Dopamine)Dual MOR agonist/D3R antagonist leads [2]
PyridineAnti-inflammatory/ImmunomodulationImidazo[4,5-b]pyridine compounds [5]
Ion Channel Modulation (TRPV3)N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides [6]
CNS AgentsFMS kinase inhibitors (e.g., Sotuletinib) [1]

Historical Context and Emergence in Pharmacological Research

The development of N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride arises within the broader historical trajectory of privileged heterocycle exploitation in medicinal chemistry. Pyridine and pyrrolidine scaffolds individually boast long histories: pyridine derivatives emerged prominently in early synthetic chemistry (e.g., nicotinic acid) and expanded massively in the 20th century across agrochemicals (e.g., recent pyridine-based pesticides) [3] and pharmaceuticals (e.g., isoniazid, niacin). Pyrrolidine gained significant attention as a key component of natural products (e.g., nicotine, hygrine) and later as a versatile, conformationally constrained amine in synthetic drugs, particularly CNS agents and enzyme inhibitors [1] [7].

The specific hybridization strategy combining these rings via an ether linkage reflects more contemporary trends in drug design, particularly prevalent since the late 20th and early 21st centuries. This period witnessed a deliberate shift towards exploring novel chemical space by merging established pharmacophores to overcome limitations of single-scaffold drugs, such as resistance, selectivity issues, or poor pharmacokinetics. The emergence of this compound likely stems from research focused on several key areas:

  • Kinase Inhibitor Development: Research into pyrrolidine-containing kinase inhibitors (e.g., PKal inhibitors) intensified, demonstrating the scaffold's ability to engage ATP-binding sites and allosteric pockets [1]. Hybridization with pyridine-carboxamide motifs, common in kinase inhibitor pharmacophores (e.g., FMS kinase inhibitors like compounds 6/7, IC₅₀ ~14-19 nM) [1], represented a logical step to explore novel structure-activity relationships (SAR) and intellectual property space.
  • CNS Drug Discovery: The need for safer analgesics with reduced abuse potential drove research into dual-target ligands, particularly combining μ-opioid receptor (MOR) agonism with dopamine D3 receptor (D3R) antagonism/partial agonism [2]. While loperamide (a MOR agonist with pyridine and piperidine motifs) was an early template for peripherally restricted opioids, subsequent efforts focused on CNS-penetrant hybrids. Incorporating the pyrrolidine moiety, a known feature in dopaminergic ligands (e.g., haloperidol analogs), into pyridine-based scaffolds aligns with this strategy to modulate both opioid and dopaminergic pathways simultaneously [2].
  • Overcoming Resistance & Patentability: The literature explicitly notes that pyridine rings are utilized in pesticides to "reduce the dosage of the active ingredient," "overcome pest resistance," and "create patentable structures... dodging the parent patent" [3]. This rationale extends directly to pharmaceuticals. Combining pyridine with the versatile pyrrolidine scaffold offers a straightforward path to novel chemical entities circumventing existing patents while potentially addressing resistance mechanisms via novel binding modes.

Despite its clear structural definition and presence in public chemical databases (e.g., PubChemLite CID 62347617), the current literature landscape, as identified in the search results, reveals a significant gap: No specific published pharmacological data, patents, or detailed synthetic protocols directly pertaining to N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride itself are reported [4]. This positions it as an emergent or investigational scaffold rather than a well-studied drug candidate. Its appearance in chemical databases suggests it has been synthesized and characterized (as evidenced by the provided SMILES, InChIKey, and predicted CCS values [4]), likely within academic or industrial medicinal chemistry programs focusing on hybrid heterocycles, kinase modulation, or CNS active agents. Its emergence signifies ongoing exploration within the chemical space defined by linked pyridine-pyrrolidine architectures.

Theoretical Frameworks for Bioactive Heterocyclic Scaffolds

The design and anticipated bioactivity of N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride are underpinned by several fundamental theoretical frameworks in medicinal chemistry related to heterocyclic systems:

  • Bioisosterism and Scaffold Hopping: The molecule exemplifies structural bioisosterism. The pyrrolidine ring can be viewed as a bioisostere for other saturated cyclic amines like piperidine (present in numerous drugs) or azetidine. Each offers distinct ring size, basicity (pKa), conformational flexibility, and vectorial presentation of substituents. The choice of pyrrolidine (5-membered ring) versus piperidine (6-membered) impacts the spatial distance and orientation of the basic nitrogen relative to the ether oxygen and the pyridine ring, potentially fine-tuning interactions with a target protein [1] [2]. Similarly, the N-methyl carboxamide group (–CONHCH₃) is a classic bioisostere for esters (–COOR), carboxylic acids (–COOH), reverse amides (–NHCOR), heterocycles (oxazoles, oxadiazoles), and other hydrogen-bonding motifs, allowing modulation of polarity, metabolic stability, and binding affinity [1] [5].

  • Structure-Activity Relationship (SAR) Drivers: Theoretical understanding of SAR in related compounds strongly suggests key modifiable elements within this scaffold:

  • Pyrrolidine N-Substitution: The basicity and steric bulk of the pyrrolidine nitrogen are crucial SAR drivers. Primary, secondary (alkyl, arylalkyl), or tertiary amines (including quaternary ammonium salts) dramatically alter physicochemical properties (logP, pKa, solubility), pharmacokinetics, and target engagement. For instance, SAR studies on pyrrolidine-based PKal inhibitors showed that modifications like introducing a methyl (compound 46) or ethyl group (compound 47) maintained potency, while adding a phenyl ring (compound 48) could be favorable [1]. The unsubstituted pyrrolidine nitrogen in this compound offers a primary site for derivatization to probe SAR.
  • Pyrrolidine Ring Stereochemistry: The 3-position bearing the ether linkage is a chiral center. Enantiomers can exhibit vastly different pharmacological profiles (e.g., affinity, efficacy, selectivity, metabolism). Asymmetric synthesis, like that employed for selegiline using Ru/chiral Lewis acid catalysis [8], highlights the importance of controlling stereochemistry. Theoretical models emphasize that the specific orientation of the ether linker relative to the pyridine plane dictated by the 3R or 3S configuration will significantly impact its ability to position the pyrrolidine nitrogen optimally within a binding pocket.
  • Pyridine Ring Substitution: While the core has substitutions at C2 (carboxamide) and C4 (ether), further modification on the pyridine ring (e.g., at C3, C5, C6) is feasible. Halogenation (F, Cl), introduction of small alkyl groups (methyl), or electron-withdrawing/donating substituents can modulate electronic properties, lipophilicity, and metabolic sites. The carboxamide N-methyl group itself is a variable; replacing –NHCH₃ with –NHR or –NRR' can alter H-bonding capacity and sterics.
  • Ether Linker Optimization: The –O–CH< moiety could be replaced by bioisosteres like –S–, –CH₂–, –NH–, –CH₂CH₂–, or –C≡C–, each imparting different bond lengths, angles, flexibility, electronic character, and metabolic susceptibility, thereby influencing the spatial relationship and electronic coupling between the two heterocycles.
  • Molecular Recognition and Hybrid Ligand Design: The theoretical framework for dual-target ligands or bivalent pharmacophores is highly relevant, particularly given the known individual activities of pyridine and pyrrolidine motifs. The scaffold could be designed to interact with two distinct but functionally related binding sites (e.g., orthosteric and allosteric sites on one target, or sites on two different targets in a pathway). The pyridine-carboxamide might anchor to one site (e.g., a kinase hinge region via H-bonds), while the pyrrolidine moiety engages a secondary pocket (e.g., a solvent-exposed region or an allosteric site with a complementary acidic residue for salt bridge formation). This concept is explicitly demonstrated in the design of MOR agonist/D3R antagonist bivalent ligands where one pharmacophore binds the orthosteric site and the other interacts with a secondary binding pocket [2]. Computational modeling (docking, pharmacophore mapping, MD simulations) would be essential tools to predict the binding mode and potential targets for this hybrid scaffold.

  • Physicochemical Property Space (CNS-MPO): For potential CNS applications, frameworks like the Central Nervous System Multiparameter Optimization (CNS-MPO) score are critical [2]. This framework evaluates key properties (clogP, clogD, MW, TPSA, HBD, pKa, BBB score) to predict the likelihood of a compound crossing the blood-brain barrier. The dihydrochloride salt form of the compound addresses solubility (a common challenge for bases). Key parameters for the free base (MW ~235.3 g/mol) and its properties (e.g., TPSA ~50 Ų, HBD ~2, basic pKa ~9-10 for pyrrolidine N) can be estimated. A CNS-MPO score >4 is generally desirable for good brain penetration. The scaffold offers handles (e.g., pyrrolidine N-substitution, pyridine substitution, carboxamide modification) to modulate these properties intentionally within the CNS or peripheral activity space.

Table 3: Theoretical Design Principles Embodied in the Hybrid Scaffold

Theoretical FrameworkApplication to N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamidePotential Impact
BioisosterismPyrrolidine as piperidine/azetidine isostere; Carboxamide as ester/acid/heterocycle isostereTarget selectivity, PK optimization, patentability
SAR ExplorationModifiable sites: Pyrrolidine N, Pyrrolidine C3/C4, Carboxamide N, Pyridine C3/C5/C6, Ether linkerFine-tuning potency, selectivity, metabolic stability
Dual-Target/Bivalent DesignPotential for pyridine-carboxamide and pyrrolidine to engage distinct sub-pockets on single or dual targets (e.g., Kinases, GPCRs)Multifunctional pharmacology, reduced side effects, overcoming resistance
CNS-MPO OptimizationBalanced MW (~235), moderate TPSA (~50Ų), HBD (~2), basic center (pKa~9-10). Salt form improves solubility. Handles for logP/pKa tuningEnables design for CNS penetration or peripheral restriction

These theoretical frameworks provide the conceptual foundation for understanding the potential of N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide as a versatile starting point for medicinal chemistry optimization. Its inherent modifiability aligns with strategies to target diverse therapeutic areas, particularly those where hybrid heterocyclic scaffolds have proven successful, such as oncology (kinase inhibition), CNS disorders (dopaminergic/opioid modulation), and metabolic diseases (enzyme inhibition).

Properties

CAS Number

1311317-77-7

Product Name

N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride

IUPAC Name

N-methyl-4-pyrrolidin-3-yloxypyridine-2-carboxamide;dihydrochloride

Molecular Formula

C11H17Cl2N3O2

Molecular Weight

294.17 g/mol

InChI

InChI=1S/C11H15N3O2.2ClH/c1-12-11(15)10-6-8(3-5-14-10)16-9-2-4-13-7-9;;/h3,5-6,9,13H,2,4,7H2,1H3,(H,12,15);2*1H

InChI Key

JIZANNIHEZCNIN-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2CCNC2.Cl.Cl

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2CCNC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.